Cas no 2408971-08-2 (N-[2-(1-acetylpiperidin-4-yl)ethyl]-2-chloroacetamide)
![N-[2-(1-acetylpiperidin-4-yl)ethyl]-2-chloroacetamide structure](https://ja.kuujia.com/scimg/cas/2408971-08-2x500.png)
N-[2-(1-acetylpiperidin-4-yl)ethyl]-2-chloroacetamide 化学的及び物理的性質
名前と識別子
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- 2408971-08-2
- Z1562147954
- N-[2-(1-acetylpiperidin-4-yl)ethyl]-2-chloroacetamide
- EN300-7442234
-
- インチ: 1S/C11H19ClN2O2/c1-9(15)14-6-3-10(4-7-14)2-5-13-11(16)8-12/h10H,2-8H2,1H3,(H,13,16)
- InChIKey: GMDGVWBSRBOKAI-UHFFFAOYSA-N
- ほほえんだ: ClCC(NCCC1CCN(C(C)=O)CC1)=O
計算された属性
- せいみつぶんしりょう: 246.1135055g/mol
- どういたいしつりょう: 246.1135055g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 250
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 49.4Ų
- 疎水性パラメータ計算基準値(XlogP): 0.8
N-[2-(1-acetylpiperidin-4-yl)ethyl]-2-chloroacetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7442234-0.1g |
N-[2-(1-acetylpiperidin-4-yl)ethyl]-2-chloroacetamide |
2408971-08-2 | 95.0% | 0.1g |
$257.0 | 2025-03-11 | |
Enamine | EN300-7442234-2.5g |
N-[2-(1-acetylpiperidin-4-yl)ethyl]-2-chloroacetamide |
2408971-08-2 | 95.0% | 2.5g |
$1454.0 | 2025-03-11 | |
Enamine | EN300-7442234-0.25g |
N-[2-(1-acetylpiperidin-4-yl)ethyl]-2-chloroacetamide |
2408971-08-2 | 95.0% | 0.25g |
$367.0 | 2025-03-11 | |
Enamine | EN300-7442234-0.5g |
N-[2-(1-acetylpiperidin-4-yl)ethyl]-2-chloroacetamide |
2408971-08-2 | 95.0% | 0.5g |
$579.0 | 2025-03-11 | |
Enamine | EN300-7442234-5.0g |
N-[2-(1-acetylpiperidin-4-yl)ethyl]-2-chloroacetamide |
2408971-08-2 | 95.0% | 5.0g |
$2152.0 | 2025-03-11 | |
1PlusChem | 1P028U1V-100mg |
N-[2-(1-acetylpiperidin-4-yl)ethyl]-2-chloroacetamide |
2408971-08-2 | 95% | 100mg |
$369.00 | 2023-12-18 | |
1PlusChem | 1P028U1V-5g |
N-[2-(1-acetylpiperidin-4-yl)ethyl]-2-chloroacetamide |
2408971-08-2 | 95% | 5g |
$2722.00 | 2023-12-18 | |
1PlusChem | 1P028U1V-10g |
N-[2-(1-acetylpiperidin-4-yl)ethyl]-2-chloroacetamide |
2408971-08-2 | 95% | 10g |
$4006.00 | 2023-12-18 | |
Enamine | EN300-7442234-0.05g |
N-[2-(1-acetylpiperidin-4-yl)ethyl]-2-chloroacetamide |
2408971-08-2 | 95.0% | 0.05g |
$174.0 | 2025-03-11 | |
Enamine | EN300-7442234-1.0g |
N-[2-(1-acetylpiperidin-4-yl)ethyl]-2-chloroacetamide |
2408971-08-2 | 95.0% | 1.0g |
$743.0 | 2025-03-11 |
N-[2-(1-acetylpiperidin-4-yl)ethyl]-2-chloroacetamide 関連文献
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Daniela Belli Dell'Amico,Luca Bellucci,Luca Labella,Fabio Marchetti,Carlo Andrea Mattei,Francesco Pineider,Giordano Poneti,Simona Samaritani Dalton Trans., 2018,47, 8337-8345
-
Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
-
John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
-
5. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
-
Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
-
7. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
-
Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133
-
Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
-
Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
N-[2-(1-acetylpiperidin-4-yl)ethyl]-2-chloroacetamideに関する追加情報
Comprehensive Overview of N-[2-(1-acetylpiperidin-4-yl)ethyl]-2-chloroacetamide (CAS No. 2408971-08-2)
N-[2-(1-acetylpiperidin-4-yl)ethyl]-2-chloroacetamide (CAS No. 2408971-08-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, characterized by its unique piperidine and acetamide moieties, is often explored for its potential applications in drug discovery and development. Researchers are particularly interested in its structural features, which include a chloroacetamide group, a key functional group known for its reactivity and versatility in synthetic chemistry.
The N-[2-(1-acetylpiperidin-4-yl)ethyl]-2-chloroacetamide structure combines a piperidine ring, a common scaffold in medicinal chemistry, with an acetyl group and a chloroacetamide side chain. This combination makes it a valuable intermediate for synthesizing more complex molecules. The presence of the chloroacetamide group allows for further functionalization, enabling the creation of derivatives with tailored properties. Such derivatives are often investigated for their potential biological activities, including enzyme inhibition or receptor modulation.
In recent years, the demand for N-[2-(1-acetylpiperidin-4-yl)ethyl]-2-chloroacetamide has increased due to its relevance in drug discovery and biochemical research. Scientists are particularly interested in its potential role in designing small-molecule inhibitors, which are crucial for targeting specific pathways in diseases like cancer and neurodegenerative disorders. The compound's CAS No. 2408971-08-2 is frequently searched in academic and industrial databases, reflecting its growing importance in the field.
One of the key advantages of N-[2-(1-acetylpiperidin-4-yl)ethyl]-2-chloroacetamide is its synthetic accessibility. The compound can be prepared through well-established organic synthesis methods, making it a practical choice for researchers. Its piperidine core is particularly noteworthy, as this heterocycle is a prevalent motif in FDA-approved drugs. The acetyl and chloroacetamide groups further enhance its utility, allowing for precise modifications to optimize pharmacokinetic properties.
The compound's potential applications extend beyond pharmaceuticals. It is also being studied in material science and agrochemical research, where its unique properties could lead to innovations in polymer chemistry or crop protection. For instance, the chloroacetamide moiety is known for its ability to form covalent bonds, which could be exploited in designing advanced materials with specific functionalities.
As the scientific community continues to explore the capabilities of N-[2-(1-acetylpiperidin-4-yl)ethyl]-2-chloroacetamide, its CAS No. 2408971-08-2 remains a focal point for researchers seeking reliable and high-quality chemical intermediates. The compound's versatility and potential for customization make it a valuable asset in both academic and industrial settings. Future studies may uncover even more applications, solidifying its role as a key player in modern chemistry.
In conclusion, N-[2-(1-acetylpiperidin-4-yl)ethyl]-2-chloroacetamide (CAS No. 2408971-08-2) represents a promising compound with broad applicability in drug development, material science, and beyond. Its unique structural features, including the piperidine ring and chloroacetamide group, offer numerous opportunities for innovation. As research progresses, this compound is likely to play an increasingly important role in addressing some of the most pressing challenges in science and technology.
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